molecular formula C24H36N4O6S2 B1220199 Romidepsin

Romidepsin

Katalognummer: B1220199
Molekulargewicht: 540.7 g/mol
InChI-Schlüssel: OHRURASPPZQGQM-QOJCHSLYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Romidepsin is a potent and selective class I histone deacetylase (HDAC) inhibitor used in cancer research. It is a natural product obtained from the bacterium Chromobacterium violaceum and functions as a prodrug. Its active form, which contains a reduced disulfide bond, binds to the zinc atom within the catalytic site of HDAC enzymes. This binding inhibits enzymatic activity, leading to an accumulation of acetylated histones and transcription factors. The resulting epigenetic changes can induce cell cycle arrest, differentiation, and apoptosis in transformed cells, providing a key mechanism for its antitumor effects in research models . Clinically, romidepsin is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL) in patients who have received at least one prior systemic therapy, which underscores its significant research value in oncology . Beyond its established uses, research into romidepsin is expanding. Preclinical studies are investigating its potential in other areas, including its ability to reactivate latent HIV virus as part of a "shock and kill" strategy to deplete viral reservoirs . Furthermore, its role as an epigenetic modulator is being explored in combination therapies, such as with immune checkpoint inhibitors, where it has been shown to increase T-cell infiltration and tumor regression in vivo . Researchers value romidepsin for its potent biological activity. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic procedures in humans .

Eigenschaften

Molekularformel

C24H36N4O6S2

Molekulargewicht

540.7 g/mol

IUPAC-Name

(1S,4S,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/t15-,17-,19-,20+/m1/s1

InChI-Schlüssel

OHRURASPPZQGQM-QOJCHSLYSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomerische SMILES

CC=C1C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Kanonische SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Piktogramme

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fermentation Process

  • Strain Selection : Chromobacterium violaceum strain WB968 is commonly used, with genetic modifications to enhance romidepsin production.

  • Culture Conditions :

    • Temperature: 29–32°C

    • Oxygen concentration: 10–50% (maintained via aeration and agitation)

    • Duration: 36–50 hours, harvested at a romidepsin titer of 0.8–1.1 g/kg.

  • Acidification : Post-harvest, the broth is acidified to pH 2.0–3.0 using sulfuric acid to lyse cells and inactivate microorganisms.

Purification Challenges

Romidepsin’s disulfide bond is prone to reduction under alkaline conditions, leading to dimerization or polymerization. Purification requires strict pH control (pH 4.0–6.0) to maintain monomeric stability. Key steps include:

  • Batch Chromatography : SEPABEADS SP850 resin for initial isolation.

  • Reverse-Phase Chromatography : DIAION HP20SS and HP20 resins for intermediate purification.

  • Final Crystallization : Methanol and 85% aqueous acetone yield >99.9% pure romidepsin.

Chemical Synthesis

Chemical synthesis routes address limitations of fermentation, such as scalability and impurity profiles. Two primary strategies dominate: liquid-phase and solid-phase synthesis.

Liquid-Phase Synthesis

Early methods by Kühn et al. (1996) involved 14 steps starting from valine methyl ester, achieving only 18% total yield. Critical issues included:

  • Esterification Complexity : Use of DEAD (diethyl azodicarboxylate) and PPh₃ (triphenylphosphine) for coupling.

  • Oxidation Sensitivity : Iodine-mediated disulfide bond formation risked over-oxidation.

Solid-Phase Synthesis

Modern solid-phase approaches improve efficiency and yield. A representative protocol (CN111333697B) includes:

Resin Functionalization

  • Resin Activation : CTC resin (0.5 mmol/g) swelled in DMF, coupled with Fmoc-L-Val-OH using DIPEA (N,N-diisopropylethylamine) at a 1:6:30 molar ratio (resin:DIPEA:amino acid).

  • Peptide Chain Extension : Sequential coupling of Fmoc-L-Thr-OH, Fmoc-D-Cys(Trt)-OH, Fmoc-D-Val-OH, and (R)-3-tert-butoxy-7-mercapto-4-heptenoic acid.

Cyclization and Oxidation

  • Deprotection : Trifluoroacetic acid (TFA)-based cleavage (TFA:H₂O = 95:5) removes side-chain protecting groups.

  • Disulfide Formation : FeCl₃·6H₂O in acetonitrile/water oxidizes thiols to disulfides (35°C, 5 hours).

  • Macrocyclization : DIAD (diisopropyl azodicarboxylate) and PPh₃ mediate esterification in tetrahydrofuran (3 hours, 35°C).

Total Yield : ~40%, a significant improvement over liquid-phase methods.

Formulation Strategies

Lyophilized Injectable Solutions

Romidepsin’s poor solubility necessitates advanced formulation techniques. CN103877010A discloses a stable ethanol-water system:

  • Solvent Composition : 25–40% ethanol, 2–6 mg/mL povidone K17.

  • pH Optimization : Adjusted to 2.8–3.0 using acetic acid.

  • Dissolution : 2–4 mg/mL romidepsin dissolved at 35–45°C.

Comparative Solubility Data

SolventRomidepsin Solubility (mg/mL)
tert-Butanol3.2
Ethanol (40%)6.0
Acetonitrile8.5
Ethanol/Povidone10.2

Nanoparticle Formulations

Recent advances (bioRxiv 2024) utilize nanoprecipitation to enhance bioavailability:

  • Polymer Matrix : mPEG-PDLLA or mPEG-PLGA with poloxamer 188.

  • Process Parameters :

    • Solvent: Acetonitrile

    • Anti-solvent: Water

    • Drug-to-polymer ratio: 1:10

  • Outcomes :

    • Particle size: <100 nm

    • Drug loading: >500 µg/mL.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodTotal Yield (%)Purity (%)Key Limitations
Fermentation0.8–1.1 g/kg>99.9Scalability, microbial contaminants
Liquid-Phase Synthesis1895Multi-step, low efficiency
Solid-Phase Synthesis4098Cost of protected amino acids
NanoparticlesN/A99.5Stability in biological fluids

Industrial Scalability

  • Fermentation : Preferred for bulk production but requires stringent pH control during purification.

  • Solid-Phase Synthesis : Economical for high-purity batches, though resin costs remain a barrier.

  • Nanoparticles : Promising for targeted delivery but尚未 validated in large-scale GMP settings .

Analyse Chemischer Reaktionen

Types of Reactions

Romidepsin can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can yield thiols.

Wissenschaftliche Forschungsanwendungen

Cutaneous T-Cell Lymphoma (CTCL)

Romidepsin's primary application is in treating CTCL, particularly in patients who have received prior systemic therapies. Clinical trials have demonstrated response rates of approximately 35% with durable responses lasting over 11 months .

StudyResponse RateMedian Duration of Response
Phase II CTCL Trial35%11.1 months
Separate Registration Trial34%15.4 months

Peripheral T-Cell Lymphoma (PTCL)

Romidepsin has shown significant efficacy in relapsed or refractory PTCL. In pivotal studies, it achieved an objective response rate of 25%, with complete responses observed in 15% of patients . The median duration of response was reported at 17 months.

StudyObjective Response RateComplete Response RateMedian Duration of Response
Phase II PTCL Study25%15%17 months

Combination Therapies

Recent studies have explored the efficacy of combining romidepsin with other agents like lenalidomide. A phase II trial indicated that this combination could yield an overall response rate of up to 50% in previously untreated PTCL patients .

Case Study: Efficacy in Relapsed PTCL

In a multicenter phase II study involving patients with relapsed PTCL, romidepsin was administered at a dose of 14 mg/m² via intravenous infusion on days 1, 8, and 15 every 28 days. Out of the enrolled patients, significant responses were noted across various subtypes of PTCL, demonstrating its broad applicability within this patient population .

Systematic Review

A systematic review encompassing eleven studies reported that romidepsin had a complete response rate of approximately 20% among relapsed/refractory PTCL patients. The analysis highlighted tolerable adverse effects associated with treatment, suggesting its viability as a therapeutic option .

Wirkmechanismus

The mechanism of action of Romidepsin involves its interaction with specific molecular targets. The disulfide bond plays a crucial role in its activity, allowing it to form covalent bonds with thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl]
  • Romidepsin

Uniqueness

The uniqueness of Romidepsin lies in its specific cyclic structure and the presence of both amino and hydroxy functional groups, as well as a disulfide bond. These features give it unique chemical and biological properties, making it a valuable compound for various applications.

Q & A

Q. What are the primary molecular mechanisms by which romidepsin exerts its anti-tumor effects in T-cell lymphomas?

Romidepsin inhibits histone deacetylases (HDACs), particularly HDAC1 and HDAC2, leading to histone hyperacetylation and chromatin remodeling. This disrupts transcriptional repression, reactivates tumor suppressor genes, and induces cell cycle arrest (G1/S phase) and apoptosis. Key mechanisms include upregulation of p21 and downregulation of cyclin D1 . Flow cytometry-based cell cycle analysis (e.g., BrdU incorporation) and RNA sequencing are recommended to validate these pathways in experimental models .

Q. What in vivo models are commonly used to evaluate romidepsin’s efficacy in solid tumors and hematologic malignancies?

Preclinical studies frequently employ:

  • Chemically-induced HCC models (e.g., diethylnitrosamine [DEN]-treated mice) to assess tumor suppression via HDAC1/2 inhibition .
  • Patient-derived xenografts (PDXs) for T-cell lymphoma, where romidepsin’s synergy with PARP inhibitors (e.g., BGB-290) is tested using MYC expression as a biomarker .
  • Murine colon cancer models (e.g., CT26 and MC38 cell lines) to evaluate immune checkpoint modulation (e.g., PD-L1 suppression) .

Q. How should researchers design dose-response experiments for romidepsin in vitro?

  • Use concentrations ranging from 1 nM to 100 nM, as romidepsin exhibits IC50 values between 10–40 nM in most cancer cell lines.
  • Include 24–72 h treatment windows to capture apoptosis (Annexin V/PI staining) and cell cycle arrest (BrdU flow cytometry) .
  • Normalize data to vehicle controls and validate findings with HDAC activity assays (e.g., fluorometric HDAC1/2 kits) .

Advanced Research Questions

Q. What strategies resolve contradictions in romidepsin’s clinical response rates across T-cell lymphoma subtypes?

  • Retrospective analysis of patient subgroups (e.g., PTCL-NOS vs. AITL) using multivariate Cox regression to identify covariates like prior therapies (e.g., pralatrexate use) or MYC expression .
  • Transcriptomic profiling (RNA-seq) to correlate HDAC isoform specificity with resistance mechanisms. For example, class I HDAC inhibition may be less effective in tumors with upregulated HDAC6 .

Q. How can romidepsin’s role in HIV latency reversal be optimized in combination therapies?

  • Phase Ib/IIa trial designs (e.g., NCT02616874) combine romidepsin (5 mg/m² on days 1, 8, 15) with immunotherapies (e.g., 3BNC117 antibodies) to activate latent HIV and enhance immune clearance.
  • Use qPCR for HIV RNA quantification and flow cytometry for CD4+ T-cell reservoir analysis .
  • Address toxicity by monitoring ECG changes (QT prolongation risk) and hepatic function .

Q. What methodologies quantify romidepsin’s epigenetic effects in clinical samples?

  • ATAC-seq to map chromatin accessibility changes post-treatment (e.g., HUT78 T-cell lymphoma cells) .
  • ChIP-seq for histone acetylation (H3K27ac) at promoter regions of immune-related genes (e.g., PD-L1) .
  • Metabolomic profiling (LC-MS) to assess cachexia-related pathways in muscle wasting models .

Q. How do researchers address romidepsin’s cardiotoxicity in preclinical studies?

  • ECG telemetry in rodent models to detect QT interval prolongation.
  • Biomarker panels (troponin I, BNP) in serum to monitor subclinical cardiac stress.
  • Compare with safer HDAC inhibitors (e.g., AR-42) in cachexia models to identify toxicity thresholds .

Q. What statistical approaches are critical for analyzing romidepsin’s clinical trial data?

  • Two-tailed Student’s t-test or ANOVA for comparing response rates (ORR, CR) between cohorts .
  • Kaplan-Meier analysis with log-rank tests for progression-free survival (PFS) and duration of response (DOR) .
  • Cox proportional hazards models to adjust for confounders like prior therapies or comorbidities .

Methodological Considerations

Q. How to validate romidepsin’s synergy with PD-1/PD-L1 inhibitors in translational studies?

  • Co-culture assays with T-cells and tumor cells (e.g., MC38) to measure IFN-γ secretion (ELISA) and PD-L1 downregulation (flow cytometry) .
  • In vivo validation using syngeneic models treated with romidepsin + pembrolizumab. Assess tumor infiltrating lymphocytes (CD8+/FoxP3+ ratios) via IHC .

Q. What experimental controls are essential in romidepsin resistance studies?

  • Include HDAC isoform-specific inhibitors (e.g., MS-275 for HDAC1/3) to isolate resistance mechanisms.
  • Use CRISPR-Cas9 knockout models (e.g., HDAC1-deficient cells) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Romidepsin
Reactant of Route 2
Romidepsin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.